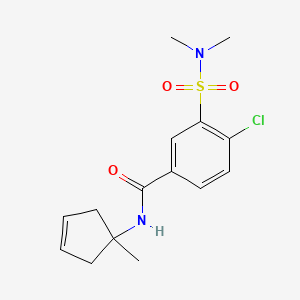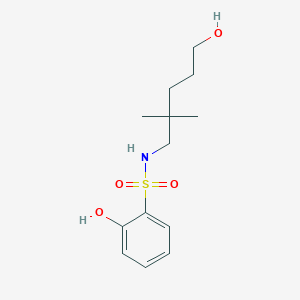![molecular formula C14H17N5O3S B6750594 Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B6750594.png)
Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a thiazole ring and a pyrimidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole and pyrimidine rings. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain optimal reaction conditions. Purification processes such as recrystallization or chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential antimicrobial and anti-inflammatory properties, it is investigated for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation by interfering with key biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Uniqueness
Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-4-22-13(21)9-5-16-14(19-7(9)2)17-6-10-18-8(3)11(23-10)12(15)20/h5H,4,6H2,1-3H3,(H2,15,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJWXPAHXNAHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NCC2=NC(=C(S2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide](/img/structure/B6750523.png)
![Methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B6750538.png)
![N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B6750539.png)
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]pyridine-3-carboxamide](/img/structure/B6750541.png)
![N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6750544.png)
![2-[3-[[(2S)-3-methoxybutan-2-yl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6750559.png)
![2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide](/img/structure/B6750565.png)
![[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B6750572.png)

![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-4-sulfonamide](/img/structure/B6750586.png)

![methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate](/img/structure/B6750599.png)
![Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B6750604.png)
![3-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6750617.png)
